REACTION_CXSMILES
|
Cl.Cl[CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[OH-].[Na+].[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH2:20][C:21]#[N:22]>[Cl-].C[N+](CCCC)(CCCC)CCCC.O.C1(C)C=CC=CC=1>[Cl:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[CH:20]([CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)[C:21]#[N:22] |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
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74 kg
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Type
|
reactant
|
Smiles
|
Cl.ClCCN1CCCCC1
|
Name
|
|
Quantity
|
255.4 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
67 kg
|
Type
|
reactant
|
Smiles
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ClC1=C(C=CC=C1)CC#N
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Name
|
|
Quantity
|
1.4 kg
|
Type
|
catalyst
|
Smiles
|
[Cl-].C[N+](CCCC)(CCCC)CCCC
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Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
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Type
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CUSTOM
|
Details
|
The reaction was stirred at 40° C. for 6 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction was warmed to 30° to 35° C.
|
Type
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TEMPERATURE
|
Details
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heated to 60° C. for at least 6 h
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 25° C
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After separation of the layers
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Type
|
EXTRACTION
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Details
|
the organic phase was extracted with 275 L of hydrochloric acid (2N)
|
Type
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EXTRACTION
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Details
|
The acidic extract
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Type
|
WASH
|
Details
|
was washed twice with 50 L of toluene
|
Type
|
EXTRACTION
|
Details
|
extracted twice with a total of 368 L of heptane
|
Type
|
WASH
|
Details
|
The combined organic phase was washed with 50 L of water
|
Type
|
FILTRATION
|
Details
|
filtered through a layer of diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
The filtrate was dried by azeotropic distillation
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under reduced pressure
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C(C#N)CCN1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 104.5 kg | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |